Acide 3-formylphénylboronique

Vue d'ensemble

Description

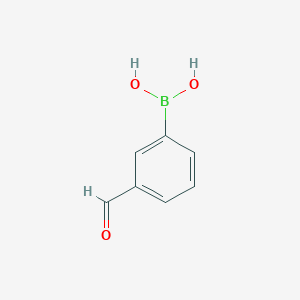

3-Formylphenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a formyl group attached to the phenyl ring, which is further bonded to a boronic acid group. This compound is a valuable intermediate in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds .

Applications De Recherche Scientifique

Organic Synthesis

3-Formylphenylboronic acid is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. This reaction involves the coupling of aryl halides with arylboronic acids to form biaryl compounds. The compound's unique structure allows it to participate effectively in these reactions:

| Application | Description |

|---|---|

| Suzuki Coupling | Used to synthesize biaryl compounds from aryl halides and boronic acids. |

| Homocoupling Reactions | Acts as a reactant for the formation of biphenyl derivatives. |

Biological Applications

The biological significance of 3-formylphenylboronic acid has been increasingly recognized, particularly in the development of therapeutic agents:

- Enzyme Inhibition: This compound has been shown to inhibit γ-glutamyltranspeptidase, an enzyme linked to various diseases, including cancer .

- Boron Neutron Capture Therapy (BNCT): It has potential applications in BNCT, a targeted cancer treatment that utilizes boron compounds to selectively destroy tumor cells when exposed to thermal neutrons .

Sensor Development

3-Formylphenylboronic acid is also employed in the development of chemosensors due to its ability to selectively bind to certain biomolecules:

- Saccharide Sensors: The compound can act as a sensor for detecting saccharides, leveraging its boron atom's affinity for diols .

Case Studies

-

Boron Neutron Capture Therapy:

A study highlighted the use of arylboronic acids, including 3-formylphenylboronic acid, in BNCT, demonstrating their efficacy in targeting cancer cells while minimizing damage to healthy tissues . -

Enzyme Inhibition Research:

Research into γ-glutamyltranspeptidase inhibition showed that derivatives of phenylboronic acids could serve as effective inhibitors, suggesting potential therapeutic applications for 3-formylphenylboronic acid .

Mécanisme D'action

Target of Action

3-Formylphenylboronic acid is primarily used as a synthetic intermediate in organic synthesis . It plays a crucial role in the Suzuki-Miyaura reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This compound is also used as an inhibitor of γ-glutamyltranspeptidase .

Mode of Action

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as 3-Formylphenylboronic acid, with a halide or pseudo-halide using a palladium catalyst . The reaction proceeds through oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation then occurs, where the organoboron group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key biochemical pathway involving 3-Formylphenylboronic acid. This reaction is important for the synthesis of many inhibitors of serine proteases . The reaction allows the formation of complex organic compounds through the formation of carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is used as a starting material in organic synthesis , suggesting that it undergoes significant transformations in the body.

Result of Action

The primary result of the action of 3-Formylphenylboronic acid is the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction . This enables the synthesis of a wide range of organic compounds, including inhibitors of serine proteases . These inhibitors can potentially slow the growth, progression, and metastasis of tumor cells .

Action Environment

The action of 3-Formylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . The reaction is also sensitive to the presence of water and oxygen, which can lead to the hydrolysis and oxidation of the organoboron reagent . Therefore, the reaction is typically carried out under an inert atmosphere .

Analyse Biochimique

Biochemical Properties

3-Formylphenylboronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a biological inhibitor of γ-glutamyltranspeptidase . The nature of these interactions often involves the formation of covalent bonds with polyol compounds .

Cellular Effects

The effects of 3-Formylphenylboronic acid on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-Formylphenylboronic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are complex and depend on the specific biochemical context.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-Formylphenylboronic acid may change. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

3-Formylphenylboronic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 3-Formylphenylboronic acid within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation

Subcellular Localization

The subcellular localization of 3-Formylphenylboronic acid and its effects on activity or function are complex and depend on various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 3-bromobenzaldehyde with a boronic ester under inert atmosphere conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, and the temperature is maintained below -60°C to prevent over-alkylation .

Industrial Production Methods: In industrial settings, the production of 3-Formylphenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high yield. The process typically uses palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Formylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.

Major Products:

Oxidation: 3-Carboxyphenylboronic acid.

Reduction: 3-Hydroxymethylphenylboronic acid.

Substitution: Various biaryl compounds depending on the coupling partner.

Comparaison Avec Des Composés Similaires

4-Formylphenylboronic acid: Similar structure but with the formyl group in the para position.

2-Formylphenylboronic acid: Similar structure but with the formyl group in the ortho position.

Uniqueness: 3-Formylphenylboronic acid is unique due to its meta-substitution pattern, which affects its reactivity and the types of reactions it can undergo. This positional isomerism allows for different interactions and applications compared to its ortho and para counterparts .

Activité Biologique

3-Formylphenylboronic acid, a compound with the molecular formula CHBO and CAS number 87199-16-4, has garnered attention in recent research due to its diverse biological activities. This article explores its synthesis, antimicrobial properties, and potential applications in medicinal chemistry.

3-Formylphenylboronic acid is characterized by its boronic acid functional group, which imparts unique reactivity and biological activity. The compound typically appears as an off-white crystalline solid. Its chemical structure allows it to participate in various chemical reactions, including:

- Suzuki Coupling Reactions : Utilized in the synthesis of biaryl compounds.

- Biological Inhibition : Acts as an inhibitor of γ-glutamyltranspeptidase, which is involved in amino acid metabolism .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of 3-formylphenylboronic acid against various pathogens. Notably, studies have shown that it exhibits moderate activity against fungi such as Candida albicans and Aspergillus niger, as well as bacteria including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that its efficacy can be comparable to established antifungal agents like Tavaborole (AN2690) .

Table 1: Antimicrobial Activity of 3-Formylphenylboronic Acid

| Pathogen | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | Moderate | Lower than AN2690 |

| Aspergillus niger | Higher | Not specified |

| Escherichia coli | Moderate | Not specified |

| Bacillus cereus | Lower | More effective than AN2690 |

The proposed mechanism for the antimicrobial action of 3-formylphenylboronic acid involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in microorganisms. This inhibition may be attributed to the formation of cyclic isomers that bind effectively to the active site of LeuRS, similar to other known benzoxaborole compounds .

Case Studies

Several studies have investigated the biological implications of 3-formylphenylboronic acid:

- Antifungal Activity : A study demonstrated that the compound's cyclic isomerization in solution enhances its antifungal properties, suggesting a correlation between structural dynamics and biological activity .

- Inhibition Studies : Research focusing on γ-glutamyltranspeptidase inhibition revealed that 3-formylphenylboronic acid could serve as a valuable tool for studying amino acid metabolism and related disorders .

- Chemical Reactivity : Investigations into its reactivity in Suzuki coupling reactions have shown that 3-formylphenylboronic acid is a versatile building block for synthesizing complex organic molecules with potential therapeutic applications .

Propriétés

IUPAC Name |

(3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBGZJMKTOMQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370246 | |

| Record name | 3-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87199-16-4 | |

| Record name | 3-Formylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-formylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The presence of the formyl group and its position on the phenyl ring significantly impacts the adsorption behavior of 3-Formylphenylboronic acid. Studies using Surface-Enhanced Raman Spectroscopy (SERS) on silver nanoparticles reveal that the molecule adsorbs to the surface, with the specific adsorption geometry influenced by the substituent position. [] This adsorption behavior is crucial for applications like sensing and catalysis.

A: 3-Formylphenylboronic acid is a planar molecule with the molecular formula C₇H₇BO₃. [] The formyl group is essentially coplanar with the benzene ring, and the boronic acid group exhibits typical geometry. Spectroscopic studies, including FT-IR, FT-Raman, and SERS, have been conducted to characterize its vibrational modes and provide insights into its structural features. []

A: Yes, 3-Formylphenylboronic acid serves as a valuable building block in organic synthesis. It can participate in Suzuki cross-coupling reactions with various aryl halides in the presence of a palladium catalyst. This reaction allows for the formation of biphenyl compounds, which are important structural motifs in pharmaceuticals and materials science. []

A: Density Functional Theory (DFT) calculations have been performed to investigate the conformational, vibrational, and electronic properties of 3-Formylphenylboronic acid. [] These calculations help understand its molecular structure, electronic distribution, and potential reactivity.

A: While not directly demonstrated in the provided articles, 3-Formylphenylboronic acid's application in materials science, particularly for developing fluorescent probes, is implied. The research highlights the use of its close analog, 4-formylphenylboronic acid, in creating Boron-Nitrogen codoped Carbonized Polymer Dots (BN-CPDs) for pH sensing and trace water detection. [] Given the structural similarities and reactivity, 3-Formylphenylboronic acid could potentially be explored for similar applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.